molecular formula C12H12BrN3O3 B2993003 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide CAS No. 1795367-44-0

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2993003
CAS RN: 1795367-44-0
M. Wt: 326.15
InChI Key: AXSXRDOZIUAFOM-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide have been studied in various scientific studies. It has been reported that this compound has a cytotoxic effect on cancer cells and induces apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide in lab experiments include its ability to inhibit the growth of cancer cells, its relatively low toxicity, and its potential as an anti-cancer agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide. One of the potential future directions is to study the mechanism of action of this compound in more detail. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as agriculture and environmental science. Finally, future studies should focus on the development of more efficient and cost-effective methods for the synthesis of this compound.
In conclusion, 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound in different fields of scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide has been reported in various scientific studies. One of the commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 1-cyano-1-methylethyl magnesium bromide followed by the addition of 2-methylimidazole.

Scientific Research Applications

The chemical compound 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, and its ability to inhibit the growth of cancer cells has been reported in several scientific studies.

properties

IUPAC Name

5-bromo-N-(2-cyanopropan-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7-9(11(17)15-12(2,3)6-14)4-8(13)5-10(7)16(18)19/h4-5H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSXRDOZIUAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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